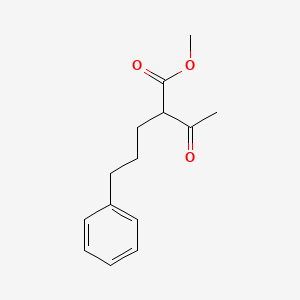

Methyl 2-acetyl-5-phenylpentanoate

Vue d'ensemble

Description

Methyl 2-acetyl-5-phenylpentanoate is an organic compound with the molecular formula C14H18O3. It is a derivative of pentanoic acid, featuring an acetyl group and a phenyl group attached to the pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-acetyl-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted esters or ketones.

Applications De Recherche Scientifique

Methyl 2-acetyl-5-phenylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of methyl 2-acetyl-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-acetyl-4-phenylbutanoate

- Methyl 2-acetyl-6-phenylhexanoate

- Ethyl 2-acetyl-5-phenylpentanoate

Uniqueness

Methyl 2-acetyl-5-phenylpentanoate is unique due to its specific substitution pattern on the pentanoate backbone. The position of the acetyl and phenyl groups influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Activité Biologique

Methyl 2-acetyl-5-phenylpentanoate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol. Its structure features an acetyl group attached to a five-carbon chain with a phenyl group, contributing to its unique biological activities.

Biological Activities

1. Antiproliferative Effects:

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in colon cancer cells (CT26) when treated with this compound at concentrations exceeding 100 µg/mL. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further detailed mechanistic studies are required to elucidate these pathways fully .

2. Enzyme Interactions:

this compound has been investigated for its interactions with specific enzymes, particularly those involved in lipid metabolism. It is suggested that the compound may act as an inhibitor of certain lipases, which are crucial for fat digestion and metabolism. Such interactions could lead to implications in metabolic disorders and obesity management .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various phenolic compounds derived from plant extracts revealed that this compound exhibited notable anticancer properties. The compound was tested against several cancer cell lines, including breast and liver cancers, showing IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Lipid Metabolism Modulation

In another investigation focusing on metabolic pathways, this compound was administered to genetically modified strains of Pseudomonas putida. The results indicated that the compound influenced the β-oxidation pathway, leading to enhanced production of beneficial metabolites while reducing harmful byproducts associated with lipid metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: It inhibits specific enzymes involved in lipid metabolism, potentially altering metabolic pathways that could be beneficial in treating obesity or metabolic syndrome.

Data Tables

| Biological Activity | Effect | Cell Line/Model | IC50 (µg/mL) |

|---|---|---|---|

| Antiproliferative | Inhibition | CT26 (Colon Cancer) | <100 |

| Lipase Inhibition | Decreased Activity | Pseudomonas putida | N/A |

Propriétés

IUPAC Name |

methyl 2-acetyl-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11(15)13(14(16)17-2)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCVGJJZFCVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462687 | |

| Record name | methyl 2-acetyl-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97228-23-4 | |

| Record name | methyl 2-acetyl-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.